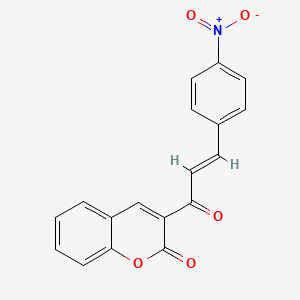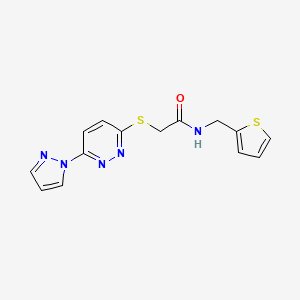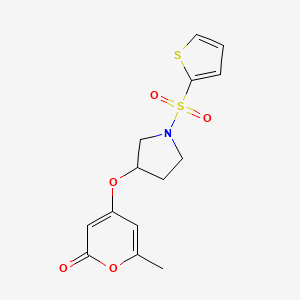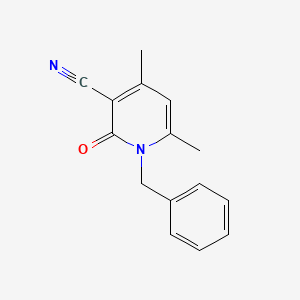
(E)-3-(3-(4-nitrophenyl)acryloyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various chromene derivatives, including those related to (E)-3-(3-(4-nitrophenyl)acryloyl)-2H-chromen-2-one, has been explored through different synthetic pathways. One method involves the C4-SMe substitution in N-alkyl/phenyl 4-(methylthio)-3-nitro-4H-chromen-2-amines with phenols, leading to high yields of 4-(2-hydroxyaryl)-3-nitro-4H-chromenes . Another approach utilizes the Claisen–Schmidt reaction to synthesize coumarin-based chalcone derivatives, such as (E)-3-[3-(4-morpholinophenyl)acryloyl]-2H-chromen-2-one, by reacting 3-acetylcoumarin with 4-morpholinobenzaldehyde . Additionally, the condensation of substituted 3-formylchromones and 3-acetylcoumarins under acid catalysis conditions has been employed to obtain derivatives of (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one .
Molecular Structure Analysis
The molecular structures of these chromene derivatives have been elucidated using various spectroscopic techniques. For instance, the structure of (E)-3-[3-(4-morpholinophenyl)acryloyl]-2H-chromen-2-one was established using FTIR, HRESI-MS, and NMR spectroscopy . Quantum-chemical calculations based on density functional theory have also been applied to predict the electron-donating properties of the propenone fragment in these molecules, which is crucial for their potential antiradical activity .
Chemical Reactions Analysis
The chromene derivatives exhibit interesting chemical reactivity. For example, the reduction of the nitro group in 4-(2-hydroxyaryl)-3-nitro-4H-chromenes, with concurrent hydrolysis of the enamine, can yield hybrid amino-acid lactones . The reactions of 3-nitro-2H-chromenes with aminoenones proceed diastereoselectively, leading to various chromanes and, under certain conditions, to 5H-chromeno[3,4-b]pyridines . Similarly, the reaction of 3-nitro-2H-chromenes with 1-morpholinocyclopentene can result in highly diastereoselective synthesis of trisubstituted chromanes .
Physical and Chemical Properties Analysis
The physical properties, such as melting points, of the synthesized chromene derivatives have been determined using standard laboratory equipment . The chemical properties, particularly the antioxidant activity, have been assessed through in vitro studies. The antiradical activity was studied using the DPPH test, and the chelating properties were assessed by the o-phenanthroline method, revealing that some derivatives exhibit significant antiradical activity .
Wissenschaftliche Forschungsanwendungen
Cytotoxicity in Cancer Research
(E)-3-(3-(4-nitrophenyl)acryloyl)-2H-chromen-2-one and its derivatives have been investigated for their cytotoxic properties against cancer cells. For instance, Mahdavi et al. (2016) synthesized novel chromenone derivatives with 4-nitrophenoxy phenyl acryloyl moiety, showing cytotoxicity against human breast cancer cell line MDA-MB-231 (Mahdavi et al., 2016).
Antimalarial Potential
Research by Patel et al. (2012) identified the antimalarial potential of 3-cinnamoyl-4-hydroxy-2H-chromen-2-ones, including (E)-3-(3-(4-nitrophenyl)acryloyl)-2H-chromen-2-one. This compound exhibited significant inhibitory potency against both chloroquine-sensitive and chloroquine-resistant strains of malaria (Patel et al., 2012).
Antioxidant Activity
Shatokhin et al. (2021) explored the synthesis and antioxidant activity of derivatives of (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one, finding that these compounds demonstrated significant antiradical activity (Shatokhin et al., 2021).
Sensor Development
In the development of chemical sensors, Jo et al. (2014) and Gómez et al. (2018) utilized chromen-2-one derivatives for the selective detection of metal ions and sulfite derivatives in various applications, including environmental monitoring and bioimaging (Jo et al., 2014); (Gómez et al., 2018).
Biological Activity Study
Azab et al. (2016) reported the use of 3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one as a precursor for synthesizing new azole systems with potential biological activities, demonstrating high antimicrobial activity (Azab et al., 2016).
Chemical Synthesis Techniques
Xu et al. (2015) and Alonzi et al. (2014) focused on the synthesis techniques involving (E)-3-(3-(4-nitrophenyl)acryloyl)-2H-chromen-2-one derivatives, demonstrating efficient and environmentally friendly methods for producing these compounds (Xu et al., 2015); (Alonzi et al., 2014).
Antimicrobial Investigations
Research into the antimicrobial properties of 4-arylglyoxal-chromene derivatives, including (E)-3-(3-(4-nitrophenyl)acryloyl)-2H-chromen-2-one, has shown efficacy against bacteria like Escherichia coli, highlighting their potential in antimicrobial applications (Khaligh, 2017).
Eigenschaften
IUPAC Name |
3-[(E)-3-(4-nitrophenyl)prop-2-enoyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO5/c20-16(10-7-12-5-8-14(9-6-12)19(22)23)15-11-13-3-1-2-4-17(13)24-18(15)21/h1-11H/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXNRCNXTVYFLC-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-(4-nitrophenyl)acryloyl)-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}propanamide](/img/structure/B2502614.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2502616.png)
![N-(1-Cyanocyclohexyl)-2-[1-(oxan-4-yl)ethylamino]acetamide](/img/structure/B2502617.png)

![1-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2502620.png)

![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2502624.png)


![N-[(3-Propan-2-yloxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2502629.png)

![(E)-3-(4-fluorophenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile](/img/structure/B2502632.png)